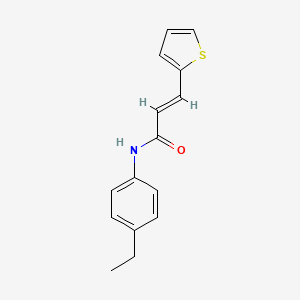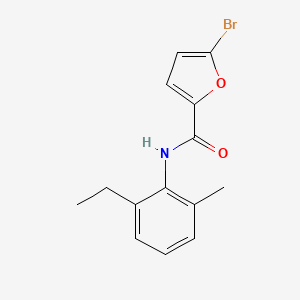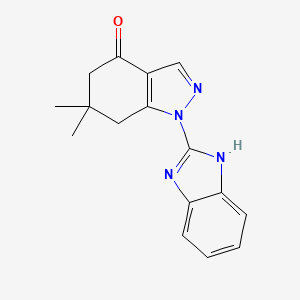
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide, also known as ETAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAA belongs to the class of acrylamides, which are widely used as precursors in the synthesis of various polymers and copolymers. In recent years, ETAA has been studied extensively for its promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has shown promising results as a potential anticancer agent by inhibiting the proliferation and inducing apoptosis of cancer cells. Inflammation is a common feature of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has demonstrated potent antimicrobial activity against a wide range of bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is not fully understood, but several studies have suggested that it acts through multiple pathways. In cancer cells, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In addition, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. In inflammation, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. The antimicrobial activity of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. In inflammation, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide also reduces the production of ROS and NO, which are involved in the inflammatory response. The antimicrobial activity of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum antimicrobial activity. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, there are also some limitations to using N-(4-ethylphenyl)-3-(2-thienyl)acrylamide in lab experiments. For example, the mechanism of action of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is not fully understood, which makes it difficult to optimize its use in different experimental setups. In addition, the solubility of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide in aqueous solutions is limited, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on N-(4-ethylphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide-based drugs for cancer and inflammation. The mechanism of action of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide needs to be further elucidated to optimize its use as a therapeutic agent. In addition, the potential for drug resistance needs to be investigated. Another area of interest is the development of new synthetic methods for N-(4-ethylphenyl)-3-(2-thienyl)acrylamide that can improve the yield and purity of the compound. Furthermore, the antimicrobial activity of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide needs to be further investigated to determine its potential as a new class of antibiotics. Finally, the use of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide in combination with other drugs or therapies needs to be explored to determine its potential synergistic effects.
Conclusion
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. The synthesis method of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is relatively simple, and its low toxicity and broad-spectrum antimicrobial activity make it suitable for use in various experimental setups. However, further research is needed to optimize its use as a therapeutic agent and to investigate its potential as a new class of antibiotics.
Synthesis Methods
The synthesis of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide involves the reaction of 4-ethylphenylamine with 2-thienylacrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain pure N-(4-ethylphenyl)-3-(2-thienyl)acrylamide. The yield of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
properties
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-2-12-5-7-13(8-6-12)16-15(17)10-9-14-4-3-11-18-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYEWGTWLPWRL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethylphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)


![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)